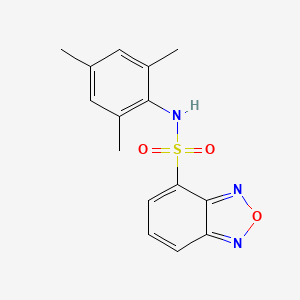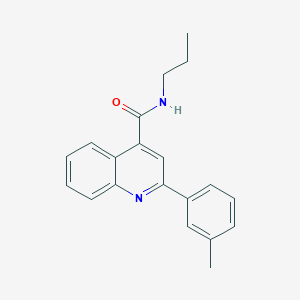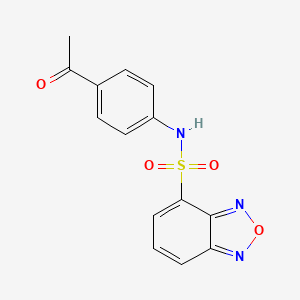![molecular formula C23H26BrN3O B11119990 6-bromo-N-[3-(dimethylamino)propyl]-2-(4-ethylphenyl)quinoline-4-carboxamide](/img/structure/B11119990.png)
6-bromo-N-[3-(dimethylamino)propyl]-2-(4-ethylphenyl)quinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-bromo-N-[3-(dimethylamino)propyl]-2-(4-ethylphenyl)quinoline-4-carboxamide is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-N-[3-(dimethylamino)propyl]-2-(4-ethylphenyl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Bromination: Introduction of the bromine atom to the quinoline ring.
Amidation: Formation of the carboxamide group.
Alkylation: Addition of the dimethylamino propyl group.
Aryl Substitution: Introduction of the ethylphenyl group.
Each step requires specific reagents and conditions, such as bromine for bromination, carboxylic acids or their derivatives for amidation, and alkyl halides for alkylation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-bromo-N-[3-(dimethylamino)propyl]-2-(4-ethylphenyl)quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Conversion of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Coupling Reactions: Formation of carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens or nucleophiles.
Coupling Reactions: Catalysts like palladium or nickel.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6-bromo-N-[3-(dimethylamino)propyl]-2-(4-ethylphenyl)quinoline-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or DNA, leading to various biological effects. The exact pathways and interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6-chloro-N-[3-(dimethylamino)propyl]-2-(4-ethylphenyl)quinoline-4-carboxamide: Similar structure but with a chlorine atom instead of bromine.
6-fluoro-N-[3-(dimethylamino)propyl]-2-(4-ethylphenyl)quinoline-4-carboxamide: Similar structure but with a fluorine atom instead of bromine.
6-iodo-N-[3-(dimethylamino)propyl]-2-(4-ethylphenyl)quinoline-4-carboxamide: Similar structure but with an iodine atom instead of bromine.
Uniqueness
The presence of the bromine atom in 6-bromo-N-[3-(dimethylamino)propyl]-2-(4-ethylphenyl)quinoline-4-carboxamide can influence its reactivity and biological activity, making it unique compared to its halogen-substituted analogs
Properties
Molecular Formula |
C23H26BrN3O |
|---|---|
Molecular Weight |
440.4 g/mol |
IUPAC Name |
6-bromo-N-[3-(dimethylamino)propyl]-2-(4-ethylphenyl)quinoline-4-carboxamide |
InChI |
InChI=1S/C23H26BrN3O/c1-4-16-6-8-17(9-7-16)22-15-20(23(28)25-12-5-13-27(2)3)19-14-18(24)10-11-21(19)26-22/h6-11,14-15H,4-5,12-13H2,1-3H3,(H,25,28) |
InChI Key |
CWDFHZFCEFXYNW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)NCCCN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(2-methylphenoxy)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11119914.png)
![Methyl 2-{[(3-fluorophenyl)carbonyl]amino}-4-phenylthiophene-3-carboxylate](/img/structure/B11119917.png)
![{[2-(4-benzylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}propanedinitrile](/img/structure/B11119919.png)
![1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-hydroxyphenyl)-4-{[4-(prop-2-en-1-yloxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11119920.png)
![2-(4-ethoxyphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B11119924.png)
![2-(4-methylphenoxy)-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11119925.png)
![3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-methoxyphenoxy)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11119934.png)

![N-({N'-[(Z)-(4-Bromophenyl)methylidene]hydrazinecarbonyl}methyl)adamantane-1-carboxamide](/img/structure/B11119950.png)
![1-(3-Chlorophenyl)-2-[2-(3,4-dimethoxyphenyl)ethyl]-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11119952.png)

![5-(2,5-dimethoxyphenyl)-3-hydroxy-4-[(4-propoxyphenyl)carbonyl]-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11119966.png)
![4-bromo-N-{2-[(E)-1-cyano-2-(thiophen-2-yl)ethenyl]-4-phenyl-1,3-thiazol-5-yl}benzamide](/img/structure/B11119973.png)
